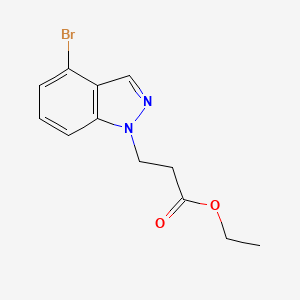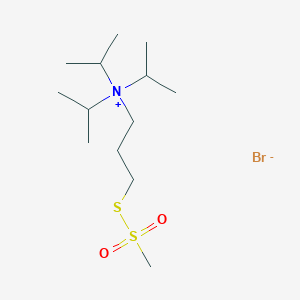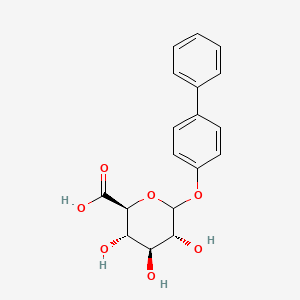
4-Biphenylyl Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Biphenylyl Glucuronide is a metabolite of 4-Phenylphenol, a compound used in the synthesis of various derivatives with significant biological activities . This compound is part of the glucuronide family, which plays a crucial role in the detoxification processes in the body by making substances more water-soluble for easier excretion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of glucuronides, including 4-Biphenylyl Glucuronide, typically involves the conjugation of glucuronic acid with the target molecule. This process can be achieved through chemical synthesis or enzymatic methods. Chemical synthesis often employs the trichloroacetimidate procedure, which involves the reaction of glucuronic acid derivatives with the target molecule under mild conditions .
Industrial Production Methods: Industrial production of glucuronides may involve large-scale enzymatic synthesis using recombinant enzymes such as UDP-glucuronosyltransferases. These enzymes facilitate the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the target molecule, ensuring high specificity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Biphenylyl Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation. Hydrolysis of glucuronides can occur under acidic or basic conditions, leading to the release of the parent compound and glucuronic acid .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Oxidation: Catalysts such as peroxidases or metal ions.
Conjugation: Enzymatic reactions using UDP-glucuronosyltransferases.
Major Products Formed: The primary product of hydrolysis is the parent compound, 4-Phenylphenol, and glucuronic acid. Oxidation reactions may lead to the formation of various oxidized derivatives depending on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-Biphenylyl Glucuronide has several applications in scientific research:
Mécanisme D'action
The primary mechanism of action of 4-Biphenylyl Glucuronide involves its role in phase II metabolism, where it facilitates the detoxification of xenobiotics by making them more water-soluble for excretion. This process is catalyzed by UDP-glucuronosyltransferases, which transfer glucuronic acid from uridine diphosphate glucuronic acid to the target molecule . The resulting glucuronides are more easily excreted from the body through urine or bile .
Comparaison Avec Des Composés Similaires
Bisphenol A Glucuronide: A major metabolite of Bisphenol A, involved in detoxification processes.
Morphine-6-Glucuronide: A pharmacologically active metabolite of morphine with analgesic properties.
Resveratrol Glucuronides: Metabolites of resveratrol with potential biological activities.
Uniqueness: 4-Biphenylyl Glucuronide is unique due to its specific structure and the biological activities of its parent compound, 4-Phenylphenol. Its role in detoxification and potential therapeutic applications make it a compound of significant interest in various fields of research .
Propriétés
Formule moléculaire |
C18H18O7 |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-phenylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18?/m0/s1 |
Clé InChI |
RFZQPUBFBMWPMZ-PDHYLSHYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


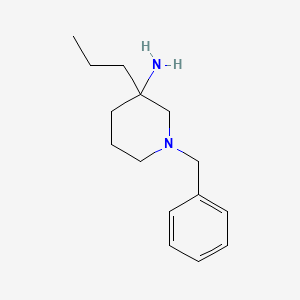

![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
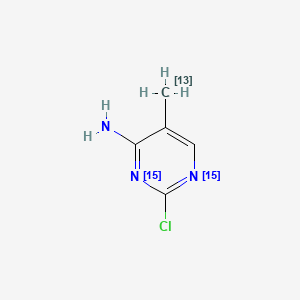

![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
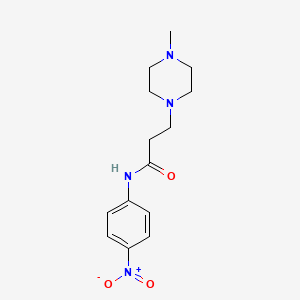

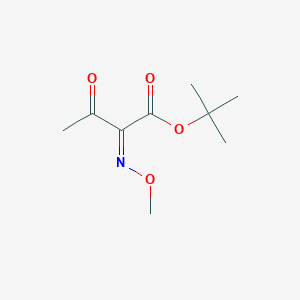
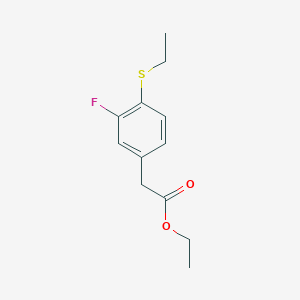
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
